6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Description
6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound that features a furan ring attached to a cyclohexene structure
Properties
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-6-12(13(15(18)19)7-10(9)2)14(17)16-8-11-4-3-5-20-11/h3-5,12-13H,6-8H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPZSTWIRBSRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC=CO2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Cyclohexene: The furan ring is then attached to the cyclohexene structure through a series of reactions, including alkylation and carbamoylation.
Final Product Formation: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or amines derived from the original compound.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar chemical properties.
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: A cyclohexene derivative with similar structural features.
Uniqueness
6-(Furan-2-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a furan ring and a cyclohexene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
